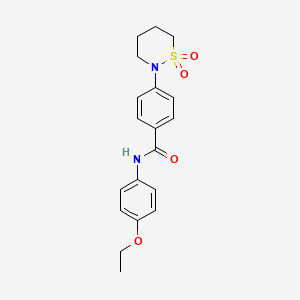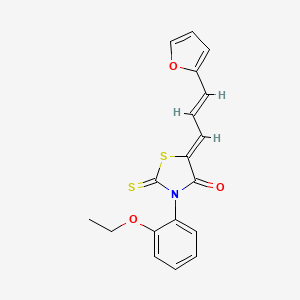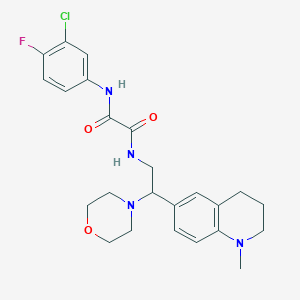
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol, also known as TC-2153, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
作用机制
The mechanism of action of 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol is not fully understood. However, it has been found to modulate the activity of a protein called Rac1, which is involved in various cellular processes such as cell migration, proliferation, and survival. By modulating the activity of Rac1, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol can affect various cellular processes, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has been found to have a wide range of biochemical and physiological effects. It has been found to enhance memory and learning in animal models, suggesting its potential as a cognitive enhancer. 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
实验室实验的优点和局限性
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cells, making it suitable for in vitro and in vivo studies. 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol is also stable and can be stored for long periods, making it easy to handle. However, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the experimental conditions, making it difficult to compare results across studies.
未来方向
There are several future directions for research on 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol. One potential direction is to further explore its potential as a cognitive enhancer. Another direction is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Overall, 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has shown promising results in various studies, and further research is needed to fully explore its potential therapeutic applications.
合成方法
The synthesis of 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol involves several steps, including the reaction of 8-chloro-1,2,3,4-tetrahydrocarbazole with piperidine and 2-bromo-1-phenylethanol. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized to produce high yields of 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol with high purity.
科学研究应用
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol has also been found to have anti-cancer properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O/c21-18-9-6-8-17-16-7-2-3-10-19(16)23(20(17)18)14-15(24)13-22-11-4-1-5-12-22/h6,8-9,15,24H,1-5,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMRDSJKTZGCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=C2C(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl pentanoate](/img/structure/B3008589.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)





![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)
![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)